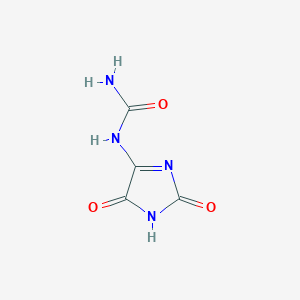

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea

Description

BenchChem offers high-quality 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxoimidazol-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h(H4,5,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAONEQLPARJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NC(=O)N1)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425870 |

Source

|

| Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105245-87-2 |

Source

|

| Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Mechanism of Action of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, commonly known as Allantoin, is a diureide of glyoxylic acid with a well-established profile in dermatological and cosmetic applications.[1][2] Beyond its recognized keratolytic and moisturizing properties, Allantoin exhibits a complex and multifaceted molecular mechanism of action that is of significant interest to researchers in drug development and cellular biology. This technical guide provides an in-depth exploration of the core molecular pathways modulated by Allantoin, with a focus on its anti-inflammatory, wound healing, and cell proliferation activities. We will delve into the specific signaling cascades, present quantitative data from key studies, and provide detailed experimental protocols to enable further investigation into its therapeutic potential.

Introduction to 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin)

Allantoin is a heterocyclic organic compound that serves as a metabolic intermediate in the purine catabolism pathway in many organisms, though not in humans. It is lauded for its soothing and anti-irritating properties, which has led to its widespread use in a variety of topical formulations.[3] Recent research has begun to uncover the specific molecular interactions that underlie these beneficial effects, revealing Allantoin as a modulator of key cellular signaling pathways involved in inflammation, tissue repair, and cell growth. Understanding these mechanisms is crucial for harnessing its full therapeutic potential and developing novel applications.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

A cornerstone of Allantoin's therapeutic efficacy lies in its ability to mitigate inflammatory responses. This is achieved through the modulation of several key signaling pathways and the downregulation of pro-inflammatory mediators.[2]

Inhibition of Pro-inflammatory Cytokine Production

Chronic inflammation is often characterized by the sustained production of pro-inflammatory cytokines. Allantoin has been demonstrated to suppress the expression and secretion of several of these key signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4] This inhibitory action is critical for dampening the inflammatory cascade and preventing subsequent tissue damage.

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for pro-inflammatory cytokines.[] Allantoin is thought to exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[2]

While direct evidence is still emerging, the suppression of pro-inflammatory cytokine production by Allantoin also suggests a modulatory role on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, and p38), which are also key regulators of inflammatory responses.[2]

Caption: Proposed anti-inflammatory signaling pathway of Allantoin.

Quantitative Data: Effect of Allantoin on Cytokine Production

| Cell Line | Stimulant | Allantoin Concentration | Effect on TNF-α | Effect on IL-6 | Reference |

| RBL-2H3 | Compound 48/80 | 30 µM | Decreased | Not Reported | [6] |

| RBL-2H3 | Compound 48/80 | 60 µM | Decreased | Not Reported | [6] |

| Human Macrophage-like HL-60 | LPS | Various | Significant Reduction | Significant Reduction | [7] |

Experimental Protocol: Quantification of Cytokine Production by ELISA

This protocol provides a method for quantifying the effect of Allantoin on the production of TNF-α and IL-6 from stimulated macrophage-like cells.

Materials:

-

Human macrophage-like cell line (e.g., THP-1 or HL-60)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (if using THP-1)

-

Lipopolysaccharide (LPS)

-

Allantoin

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture macrophage-like cells according to standard protocols.

-

For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

-

Cell Seeding:

-

Seed the differentiated cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of Allantoin (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (the solvent used to dissolve Allantoin).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production. Include an unstimulated control group.

-

-

Sample Collection:

-

After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.

-

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[8]

-

Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TNF-α and IL-6 in each sample by comparing the absorbance values to a standard curve.

-

Analyze the data to determine the dose-dependent effect of Allantoin on cytokine production.

-

Wound Healing and Cell Proliferation: Stimulating Tissue Repair

Allantoin is widely recognized for its ability to promote wound healing.[9][10] This is attributed to its effects on fibroblast and keratinocyte proliferation, as well as the synthesis of extracellular matrix (ECM) components.[1]

Stimulation of Fibroblast and Keratinocyte Proliferation

Fibroblasts and keratinocytes are key cell types in the wound healing process. Allantoin has been shown to stimulate the proliferation of both cell types, which is essential for closing the wound and restoring the skin barrier.[1][11]

Increased Collagen and Extracellular Matrix Synthesis

Collagen is the primary structural protein in the ECM and provides strength and integrity to the skin. Allantoin has been found to increase the synthesis of pro-collagen, the precursor to collagen, in human skin fibroblasts.[12] This leads to increased collagen deposition and a more robust ECM, which is critical for tissue regeneration.[10] The Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibroblast activity and collagen synthesis, is a potential target of Allantoin in this process.[1]

Caption: Proposed signaling pathway for Allantoin-induced wound healing.

Experimental Protocol: In Vitro Scratch Assay for Cell Migration

This protocol is used to assess the effect of Allantoin on the migration of dermal fibroblasts, a key process in wound healing.[4][13]

Materials:

-

Human dermal fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Allantoin

-

24-well tissue culture plates

-

200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed HDFs into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours.

-

-

Creating the Scratch:

-

Once the cells are confluent, use a sterile 200 µL pipette tip to create a linear "scratch" in the monolayer.

-

-

Washing:

-

Gently wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Replace the PBS with fresh medium containing various concentrations of Allantoin. Include a vehicle control.

-

-

Imaging:

-

Immediately capture images of the scratches at time 0.

-

Incubate the plates and capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each treatment group compared to the initial scratch width.

-

Interaction with Imidazoline Receptors

Emerging evidence suggests that Allantoin can interact with imidazoline receptors, which are involved in various physiological processes, including the regulation of insulin secretion and blood pressure.[14][15]

Agonism at I-2 and I-3 Imidazoline Receptors

Studies have shown that Allantoin can act as an agonist at imidazoline I-2 and I-3 receptors.[9][14] Activation of these receptors, particularly I-3 receptors in pancreatic β-cells, has been linked to an increase in intracellular calcium levels and subsequent enhancement of insulin secretion.[9][16]

Caption: Proposed mechanism of Allantoin-induced insulin secretion via I-3 receptor activation.

Experimental Protocol: Imidazoline Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of Allantoin for imidazoline receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing imidazoline receptors (e.g., rat brain, transfected cell lines)

-

Radiolabeled ligand specific for the imidazoline receptor subtype of interest (e.g., [³H]clonidine for I1 receptors, [³H]idazoxan for I2 receptors)

-

Allantoin

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a series of tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled Allantoin.

-

-

Incubation:

-

Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

-

Washing:

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of Allantoin.

-

Calculate the IC50 value (the concentration of Allantoin that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) to determine the binding affinity.

-

Conclusion and Future Directions

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin) is a molecule with a complex and promising pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, wound healing, and cell proliferation provides a strong rationale for its continued investigation for a range of therapeutic applications. The experimental protocols outlined in this guide offer a framework for researchers to further elucidate the precise molecular mechanisms of Allantoin and to explore its potential in new drug development endeavors. Future research should focus on identifying the direct molecular targets of Allantoin, further characterizing its effects on downstream signaling events, and validating its efficacy in preclinical and clinical studies.

References

- BenchChem. (2025).

- Google Patents. (2008). Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions.

- BenchChem. (2025).

- Scr

- MDPI. (2021). Allantoin from Valuable Romanian Animal and Plant Sources with Promising Anti-Inflammatory Activity as a Nutricosmetic Ingredient.

- PMC. (2022). Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo.

- ResearchGate. (2025).

- Academia.edu. (n.d.). Characterization of Imidazoline Receptors in Blood Vessels for the Development of Antihypertensive Agents.

- PubMed. (n.d.). Antihypertensive action of allantoin in animals.

- PMC. (n.d.).

- MDPI. (2020). In Vitro Wound Healing Potential of Flavonoid C-Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaves on 3T3 Fibroblast Cells.

- Pediatria i Medycyna Rodzinna. (n.d.).

- Longdom Publishing. (2016).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- PMC. (n.d.).

- PMC. (2022). Wound Healing Properties of Jasione montana Extracts and Their Main Secondary Metabolites.

- SciELO. (2010). Profile of wound healing process induced by allantoin.

- ResearchGate. (2016). How to prepare dissolved Allantion stock as positive control in in-vitro wound healing assay?

- PubChem. (n.d.).

- Flychem. (2026).

- PDSP. (n.d.). Assay Protocol Book.

- PMC. (n.d.).

- ResearchGate. (2025).

- Wikipedia. (n.d.). Allantoin.

- MDPI. (2023).

- Cell Signaling Technology. (n.d.). TGF-beta Antibody (#3711)

- PMC. (2024).

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). Determination of the antioxidant activity of allantoin in vitro....

- NCBI. (2011).

- bio-protocol.org. (n.d.).

- MDPI. (2024). Assessment of Extracellular Matrix Fibrous Elements in Male Dermal Aging: A Ten-Year Follow-Up Preliminary Case Study.

- BOC Sciences. (n.d.).

- PMC. (n.d.). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease.

- NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)

- Euroclone S.p.A. (n.d.). WESTERN BLOTTING.

- apigenin induces dermal collagen synthesis via smad2/3 signaling p

- PMC. (n.d.). Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells.

- MDPI. (2019).

- ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)....

- ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1....

- PMC. (n.d.).

- bioRxiv. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. med.virginia.edu [med.virginia.edu]

- 6. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. KR20080038066A - Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions - Google Patents [patents.google.com]

- 11. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20080108681A1 - Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. (PDF) Characterization of Imidazoline Receptors in Blood Vessels for the Development of Antihypertensive Agents [academia.edu]

- 15. Antihypertensive action of allantoin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for analyzing transforming growth factor β signaling in dextran-sulfate-sodium-induced colitic mice using flow cytometry and western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties and Stability Profile of Imidazol-4-yl Urea Derivatives: A Guide for Drug Development

An In-Depth Technical Guide:

Abstract

The imidazol-4-yl urea scaffold is a privileged structure in modern medicinal chemistry, integral to numerous bioactive compounds due to its capacity for forming robust hydrogen bond interactions with biological targets.[1][2][3] The successful progression of drug candidates bearing this moiety from discovery to clinical application is critically dependent on a thorough understanding of their physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic properties and stability profiles of imidazol-4-yl urea derivatives. We will delve into the causality behind experimental choices for both computational and empirical assessments, present detailed, self-validating protocols, and illustrate key workflows to ensure scientific integrity and reproducibility.

The Strategic Importance of Physicochemical Characterization

In drug development, the intrinsic properties of a molecule dictate its fate. For imidazol-4-yl urea derivatives, the urea functionality, while excellent for target binding, can introduce liabilities related to metabolic and chemical stability.[4][5] Furthermore, the imidazole ring itself can be susceptible to specific degradation pathways.[6] A comprehensive characterization of thermodynamic and stability parameters is therefore not merely a data-gathering exercise; it is a critical, proactive strategy to mitigate risk and guide formulation development. This guide establishes a logical workflow for this characterization, moving from theoretical predictions to rigorous experimental validation.

Caption: Overall workflow for physicochemical characterization.

Thermodynamic Properties: Predicting and Measuring Energy Landscapes

Thermodynamics governs the physical state and phase behavior of a drug substance, profoundly impacting its solubility, dissolution rate, and manufacturability.[7]

Computational Thermodynamics: An Early Insight

Before a physical sample is extensively analyzed, computational methods can provide valuable predictions of thermodynamic properties, guiding experimental design.[8][9]

-

Expertise & Causality: We employ methods like Density Functional Theory (DFT) for calculating intrinsic properties of a single molecule (e.g., enthalpy of formation) and Molecular Dynamics (MD) simulations to understand intermolecular forces in the solid state. These predictions help identify potential liabilities, such as a low energetic barrier to forming a less stable polymorph, justifying a more intensive experimental screening.

-

Key Predicted Parameters:

-

Gibbs Free Energy (ΔG): Indicates the spontaneity of processes like dissolution or polymorphic conversion.

-

Enthalpy (ΔH): Relates to the heat absorbed or released during phase transitions.

-

Heat Capacity (Cp): Crucial for understanding how a substance responds to heat and has been computationally linked to ligand binding and drug activity.[10]

-

Experimental Determination: Thermal Analysis Techniques

Thermal analysis is indispensable for characterizing pharmaceutical materials, revealing their behavior as a function of temperature.[11]

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[12] It is a cornerstone technique for determining melting point, purity, and identifying polymorphic forms.[13]

-

Trustworthiness & Self-Validation: The sharpness and symmetry of a melting endotherm are indicative of purity. The presence of multiple thermal events before the melt can signal polymorphism or desolvation, which must be orthogonally confirmed by techniques like TGA or X-ray Powder Diffraction (XRPD).

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard. Causality: This ensures the accuracy and reliability of the measured transition temperatures and energy changes.

-

Sample Preparation: Accurately weigh 2-5 mg of the imidazol-4-yl urea derivative into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

-

Temperature Program: Place the sample and reference pans into the DSC cell. Equilibrate the cell at 25 °C.

-

Heating Ramp: Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature approximately 50 °C above the expected melting point.[14] Causality: A 10 °C/min rate provides a good balance between signal resolution and experimental time. The atmosphere is maintained under a constant flow of inert nitrogen gas (50 mL/min) to prevent oxidative degradation during analysis.[15]

-

Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point (Tm), while the integrated area represents the enthalpy of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature or time.[16] It is exceptionally useful for quantifying volatile content (water, residual solvents) and assessing thermal decomposition.[15][17]

-

Expertise & Causality: When a DSC scan shows a thermal event before the melt, a corresponding TGA experiment is crucial. If the TGA shows a mass loss in the same temperature range, the event is likely desolvation or dehydration.[11] If there is no mass loss, the event is a solid-state transition, such as a polymorphic conversion. This combined analysis prevents misinterpretation of the data.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Verify the instrument's mass balance using standard weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of the imidazol-4-yl urea derivative into a tared TGA pan (typically platinum or ceramic).

-

Temperature Program: Place the pan in the TGA furnace. Ramp the temperature at 10 °C/min from 25 °C to a temperature where complete decomposition is observed (e.g., 600 °C). Maintain a constant nitrogen purge.[15]

-

Data Analysis: Analyze the TGA curve (mass vs. temperature). A step-down in the curve indicates a mass loss event. The temperature at the onset of this loss is a key indicator of thermal stability.

Summary of Thermodynamic Data

Quantitative data from thermal analyses should be tabulated for clear comparison across a series of derivatives.

| Compound ID | Melting Point (Tm, °C) [DSC] | Enthalpy of Fusion (J/g) [DSC] | Onset of Decomposition (°C) [TGA] | Mass Loss <150°C (%) [TGA] |

| IU-001 | 185.4 | 112.5 | 210.2 | 0.1 (Anhydrous) |

| IU-002 | 152.1 | 85.3 | 195.6 | 4.2 (Monohydrate) |

| IU-003 | 205.8 | 130.1 | 225.4 | 0.2 (Anhydrous) |

Stability Profile: Assessing Molecular Integrity Under Stress

A drug substance must remain stable throughout its shelf life to ensure safety and efficacy.[18][19] Stability studies for imidazol-4-yl urea derivatives must probe for degradation of both the urea linkage and the imidazole ring. Forced degradation (or stress testing) is an essential process that accelerates degradation to identify likely pathways and products, which is fundamental for developing a stability-indicating analytical method.[20][21][22]

Caption: Experimental workflow for a forced degradation study.

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[21]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the imidazol-4-yl urea derivative in a 50:50 mixture of acetonitrile and water.

-

Stress Sample Preparation:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl). Heat at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH). Keep at room temperature. Causality: Urea hydrolysis is often rapid under basic conditions, so milder temperatures are used initially.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂). Keep at room temperature, protected from light.[6]

-

Thermal: Mix 1 mL of stock solution with 1 mL of water. Heat at 60 °C.

-

Photolytic: Expose the stock solution in a quartz cuvette to light as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[21]

-

Control: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water and storing it at 4 °C protected from light.

-

-

Time Points: Withdraw aliquots from each stress condition at time points such as 2, 8, 24, and 48 hours.

-

Sample Quenching: Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.

The Stability-Indicating HPLC Method

The analytical method is the cornerstone of a stability study. A High-Performance Liquid Chromatography (HPLC) method is deemed "stability-indicating" only if it can accurately quantify the parent drug and separate it from all potential degradation products, process impurities, and excipients without interference.[23]

-

Trustworthiness & Self-Validation: Method specificity is paramount. This is validated by analyzing the stressed samples from the forced degradation study. The method must demonstrate baseline resolution between the parent peak and all degradant peaks. Furthermore, peak purity analysis using a Photodiode Array (PDA) detector is mandatory.[24] A "pure" peak will have identical UV spectra across its entire width, confirming that no degradant is co-eluting.

Protocol: Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Screening: Start with a robust C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Screen mobile phase compositions, typically a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (acetonitrile or methanol).

-

Gradient Optimization: Develop a gradient elution method (e.g., 10% to 90% acetonitrile over 20 minutes) to elute compounds with a wide range of polarities.

-

Method Injection and Analysis: Inject the stressed samples. The chromatograms will reveal the number of degradation products formed under each condition.

-

Specificity Confirmation:

-

Ensure all degradant peaks are well-resolved from the main peak (resolution > 2.0).

-

Perform peak purity analysis on the parent peak in each chromatogram. If the purity angle is less than the purity threshold, the peak is spectrally pure.

-

-

Method Validation: Once developed, the method must be fully validated according to ICH Q2(R1) guidelines for parameters including accuracy, precision, linearity, and robustness.

Summary of Stability Data

The results from the forced degradation study provide a stability fingerprint of the molecule.

| Stress Condition | Time (h) | Assay of Parent (%) | Major Degradants (Relative Retention Time) | Comments |

| Control (4°C) | 48 | 99.8 | None | Compound is stable in solution. |

| 0.1 M HCl, 60°C | 24 | 91.2 | 0.75, 0.82 | Susceptible to acid-catalyzed hydrolysis. |

| 0.1 M NaOH, RT | 8 | 85.5 | 0.51 | Highly sensitive to base-catalyzed hydrolysis. |

| 3% H₂O₂, RT | 48 | 97.1 | 1.15 | Minor oxidative degradation of the imidazole ring likely.[6] |

| Thermal, 60°C | 48 | 98.9 | None | Thermally stable in solution. |

| Photolytic | - | 94.3 | 0.91, 1.08 | Sensitive to light; requires protective packaging. |

Conclusion: Synthesizing Data for Informed Drug Development

The comprehensive analysis of thermodynamic properties and stability profiles provides a roadmap for the development of imidazol-4-yl urea derivatives. Data from DSC and TGA inform on the solid-state properties, guiding salt and polymorph selection to optimize bioavailability. The stability profile derived from forced degradation studies identifies the molecule's inherent liabilities, dictating storage conditions, formulation strategies (e.g., pH control, addition of antioxidants), and packaging requirements. By integrating computational predictions with rigorous, well-designed experimental protocols, researchers can build a robust data package that de-risks the development pathway and accelerates the delivery of safe and effective medicines.

References

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Fiveable.

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Sabbadin, M., & Moro, S. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed.

- Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- MDPI. (2025, March 5).

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- PharmaTutor. (2012, March 17). Stability Testing of Pharmaceutical Products.

- ACS Omega. (2025, July 31).

- ResearchGate. (2019, November 7).

- ResearchGate. (2025, August 7). The Calculation of Thermodynamic Properties of Molecules.

- J-STAR Research, Inc.

- National Center for Biotechnology Information. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH.

- Scribd. urea DSC-60.

- Schifter, I., et al. (2017, October 7). Urea thermolysis studied under flow reactor conditions using DSC and FT-IR. ScienceDirect.

- Ghosh, A. K., & Brindisi, M. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Sterling Pharma Solutions. A practical guide to forced degradation and stability studies for drug substances.

- Welch, C. J., et al. (2019, October 15).

- Wikipedia. Differential scanning calorimetry.

- Pharmatutor. (2023, April 23).

- Science.gov.

- ResearchGate. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Semantic Scholar. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Doi, T., et al. (2012, November 15).

- Ghosh, A. K., & Brindisi, M. (2020, March 26). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed.

- ResearchGate. (2015).

- CONICET Digital. Trends in Analytical chemistry.

- Contact Dermatitis. (2003). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea.

- Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 14. Urea thermolysis studied under flow reactor conditions using DSC and FT-IR [research.chalmers.se]

- 15. aurigaresearch.com [aurigaresearch.com]

- 16. veeprho.com [veeprho.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. japsonline.com [japsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. onyxipca.com [onyxipca.com]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. researchgate.net [researchgate.net]

- 24. stability-indicating hplc method: Topics by Science.gov [science.gov]

Technical Guide: The Role of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea in Purine Metabolism

The following technical guide details the role of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , commonly known as Allantoin , within purine metabolism. This document is structured for researchers and drug development professionals, focusing on enzymatic mechanisms, non-enzymatic oxidative pathways, and experimental validation.

Executive Summary

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (IUPAC: N-(2,5-Dioxo-4-imidazolidinyl)urea; Common: Allantoin ) is a pivotal diureide of glyoxylic acid and a central intermediate in the catabolism of purine nucleotides.

In the vast majority of mammals, plants, and bacteria, this molecule serves as the soluble end-product of purine degradation or a nitrogen transport vehicle. However, in Hominidae (humans and great apes), the enzymatic pathway terminating in allantoin is evolutionarily silenced due to the pseudogenization of the UOX gene. Consequently, the presence of allantoin in human biological fluids is not a product of canonical metabolism but a specific biomarker for non-enzymatic oxidative stress (reactive oxygen species attacking uric acid).

This guide delineates the dual nature of allantoin: its canonical enzymatic production/degradation in competent organisms and its pathological generation in humans.

Chemical Profile & Structural Identity

The molecule exists primarily as the keto-tautomer in physiological conditions. Its structural integrity is critical for its role as a polar, soluble nitrogen carrier.

| Property | Specification |

| Systematic Name | 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |

| Common Name | Allantoin |

| Molecular Formula | C₄H₆N₄O₃ |

| Molecular Weight | 158.12 g/mol |

| Solubility | Low in cold water; High in hot water/alkali; Insoluble in ethanol |

| pKa | 8.96 (Amide proton) |

| Key Functional Groups | Hydantoin ring (Imidazolidine-2,4-dione core); Urea moiety |

Structural Insight: The "2,5-dioxo-2,5-dihydro-1H-imidazol-4-yl" nomenclature refers to the hydantoin ring system. The urea attachment at position 4 (or 5, depending on numbering conventions) renders the molecule highly polar, facilitating renal excretion in mammals and xylem transport in plants.

Canonical Purine Catabolism (Enzymatic Pathway)

In non-hominoid mammals (e.g., rodents, dogs) and plants, allantoin is synthesized via the enzymatic oxidation of uric acid.[1] This pathway is essential for detoxifying the insoluble uric acid into the highly soluble allantoin.

The Uricolytic Pathway

The conversion of Uric Acid to Allantoin involves three distinct enzymatic steps, often historically simplified but mechanistically complex.

-

Oxidation (Urate Oxidase/Uricase): Uric acid is oxidized by Urate Oxidase (UOX) , a peroxisomal enzyme, using molecular oxygen. This reaction does not directly yield allantoin but produces an unstable intermediate, 5-hydroxyisourate (5-HIU) .

-

Reaction: Uric Acid + O₂ + H₂O → 5-HIU + H₂O₂

-

-

Hydrolysis (5-HIU Hydrolase): 5-HIU is metastable and can spontaneously decompose, but the enzyme 5-hydroxyisourate hydrolase (HIUH) accelerates its conversion to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) .

-

Reaction: 5-HIU + H₂O → OHCU

-

-

Decarboxylation (OHCU Decarboxylase): The final step is the stereoselective decarboxylation of OHCU by OHCU decarboxylase to form (S)-Allantoin .

-

Reaction: OHCU → Allantoin + CO₂

-

Downstream Metabolism (Allantoin Degradation)

In plants and lower organisms, allantoin is not the endpoint. It is further hydrolyzed to recycle nitrogen:

-

Allantoinase (ALN): Hydrolyzes the amide bond of the hydantoin ring to form Allantoate .

-

Allantoicase/Allantoate Amidohydrolase: Further degrades allantoate into urea and glyoxylate (or ureidoglycolate), mobilizing nitrogen for amino acid synthesis.

Pathway Visualization

The following diagram illustrates the enzymatic flow from Purine nucleotides to Allantoin and its subsequent fate.

Figure 1: The enzymatic pathway of purine degradation.[1][2] In humans, the UOX step is absent, making Uric Acid the endpoint. In other mammals, the pathway continues to Allantoin.[1]

Non-Canonical Role in Human Physiology (Oxidative Stress)

In humans, the gene for Urate Oxidase (UOX) carries a nonsense mutation (codon 33), rendering it non-functional. Therefore, enzymatic production of allantoin is impossible .

However, allantoin is frequently detected in human plasma and urine. Its presence is strictly attributed to the non-enzymatic oxidation of uric acid by Reactive Oxygen Species (ROS) .

Mechanism of Formation

Uric acid acts as a potent antioxidant in human plasma. When it scavenges specific free radicals, it is oxidized into allantoin.

-

Reactants: Superoxide anion (O₂[3]•⁻), Hydroxyl radical (•OH), Peroxynitrite (ONOO⁻).

-

Significance: The ratio of Allantoin to Uric Acid is a validated biomarker for in vivo oxidative stress levels. Elevated ratios are observed in conditions such as chronic heart failure, diabetes, and reperfusion injury.

Clinical Implication

Drug developers targeting metabolic diseases often monitor Allantoin levels to assess the efficacy of antioxidant therapies or the oxidative impact of new chemical entities (NCEs).

Experimental Protocols

To study 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea in biological matrices, precise quantification is required. The high polarity of allantoin makes standard reverse-phase HPLC challenging without modification.

Protocol: HPLC-UV Quantification of Allantoin

This protocol relies on the weak UV absorption of allantoin (190-210 nm) or derivatization. The direct UV method at 210 nm is common but requires rigorous interference removal.

Reagents:

-

Mobile Phase: 10 mM Potassium Phosphate buffer (pH 4.0).

-

Column: C18 Reverse Phase (hydrophilic end-capped preferred for polar retention).

Workflow:

-

Sample Prep: Centrifuge biological fluid (plasma/urine) at 10,000 x g for 10 min.

-

Deproteinization: Mix supernatant 1:1 with acetonitrile or 10% TCA. Vortex and centrifuge again.

-

Filtration: Pass through a 0.22 µm PTFE filter.

-

Injection: Inject 20 µL onto the HPLC system.

-

Elution: Isocratic flow at 1.0 mL/min. Allantoin typically elutes early (dead volume proximity) due to polarity.

-

Optimization: Use an amino-column (HILIC mode) for better retention and separation from uric acid.

-

Protocol: Enzymatic Assay for Uricase Activity

To verify the conversion of Uric Acid to Allantoin in a cell-free system (e.g., testing recombinant UOX drugs for gout).

-

Substrate: Prepare 100 µM Uric Acid in Borate buffer (pH 8.5).

-

Initiation: Add enzyme sample.

-

Monitoring:

-

Method A (Depletion): Monitor decrease in Absorbance at 292 nm (Uric acid peak).

-

Method B (Formation): Since Allantoin is UV-transparent relative to Uric Acid, use a colorimetric derivatization (e.g., Rimini-Schryver reaction: Allantoin + Phenylhydrazine → Allantoic acid → Glyoxylic acid + Phenylhydrazine → Chromophore).

-

References

-

Kaur, R., et al. (2023).[4] Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants.[4][5] Plants (Basel). Link

-

Takagi, H., et al. (2016).[6] Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner.[6] Journal of Experimental Botany. Link

-

Grootveld, M., & Halliwell, B. (1987). Measurement of allantoin and uric acid in human body fluids: a potential index of free-radical reactions in vivo. Biochemical Journal. Link

-

PubChem Compound Summary. (2025). Imidazolidinyl urea (Synonym/Structure validation). National Center for Biotechnology Information. Link

-

Dudzinska, W., et al. (2021). Changes in the Concentration of Purine and Pyridine as a Response to Single Whole-Body Cryostimulation. Frontiers in Physiology. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Enigmatic Potential of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea: A Technical Guide for Future Research

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge surrounding the biological activity of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. Despite its identification as a natural product within several plant species known for their medicinal properties, dedicated studies on the specific pharmacological effects of this compound are conspicuously absent from the current scientific literature. This document aims to bridge this knowledge gap by contextualizing the potential of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea through an in-depth analysis of its chemical relatives—imidazole and urea derivatives—and the bioactivity of the plants in which it is found. By outlining a proposed research framework, this guide serves as a foundational resource for initiating investigations into the therapeutic promise of this intriguing molecule.

Introduction: An Unexplored Phytochemical

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is a heterocyclic compound that has been identified as a constituent of several plant species, notably within the genera Aristolochia and Cynoglossum.[1] These plants have a long history in traditional medicine, with their extracts demonstrating a wide array of biological activities.[2][3][4][5][6] However, the specific contribution of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea to these effects remains uninvestigated. The core structure of this molecule, featuring both an imidazole and a urea moiety, suggests a high potential for biological activity, as these functional groups are present in numerous pharmacologically active compounds.

The Context of Discovery: Bioactive Plant Origins

The presence of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in plants with known medicinal properties provides the primary impetus for its investigation.

The Aristolochia Genus: A Source of Diverse Bioactivity

The Aristolochia genus comprises a wide variety of plants, many of which have been used in traditional medicine for centuries.[2][5] Pharmacological studies on crude extracts and isolated compounds from Aristolochia species have revealed a broad spectrum of beneficial effects, including:

-

Anticancer Activity: Extracts and isolated compounds have shown cytotoxicity against various cancer cell lines.[2][4]

-

Antimicrobial and Antiviral Effects: Various species have demonstrated activity against bacteria, parasites, and viruses.[2]

-

Anti-inflammatory and Antioxidant Properties: These activities are attributed to a range of secondary metabolites.[2][4]

While these activities are well-documented for the genus, the specific compounds responsible are numerous and varied, and the role of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea has not been elucidated.

Cynoglossum officinale (Hound's Tongue): Traditional Uses and Modern Research

Cynoglossum officinale, commonly known as Hound's Tongue, also has a history of use in European and Asian traditional medicine.[3] It has been traditionally used for:

-

Soothing sore throats and respiratory ailments.[3]

-

Topical application for wounds and skin irritations.[3]

Modern laboratory studies have identified antimicrobial and anti-inflammatory properties in extracts of the plant.[3] However, it is important to note the presence of toxic pyrrolizidine alkaloids in this plant, which necessitates careful handling and fractionation during any investigation of its constituents.[7]

The Pharmacophoric Landscape: Imidazole and Urea Derivatives in Drug Discovery

The chemical structure of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea contains two key pharmacophores: the imidazole ring and the urea functional group. Both are prevalent in a vast number of synthetic and natural compounds with diverse and potent biological activities.

The Imidazole Moiety: A Versatile Scaffold

The imidazole ring is a five-membered heterocycle that is a common feature in many biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. Imidazole-containing compounds have been developed with a wide range of therapeutic applications, including:

-

Anticancer Agents: Many imidazole derivatives exhibit potent antiproliferative effects through various mechanisms, such as microtubule destabilization and enzyme inhibition.[8]

-

Antiviral Activity: The imidazole scaffold is present in several antiviral drugs.[9][10]

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to potent and selective inhibition.

The Urea Functional Group: A Key Interaction Motif

The urea functional group is another critical component in many pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets. Urea derivatives have been successfully developed as:

-

Anticancer Agents: Aromatic urea derivatives have shown significant anticancer activity, often by targeting tubulin polymerization.[11]

-

Antimicrobial Agents: Novel urea derivatives have demonstrated promising activity against multi-drug-resistant bacteria.[12]

-

Enzyme Inhibitors: Urea-containing compounds have been designed to inhibit various enzymes, including urease and kinases.[13]

A Proposed Research Framework for Investigating Biological Activity

Given the lack of direct data, a systematic investigation is required to uncover the biological activities of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. The following is a proposed research workflow designed to comprehensively evaluate its therapeutic potential.

Isolation and Characterization

The first crucial step is to obtain a pure sample of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. This can be achieved through extraction and purification from one of its known plant sources, such as Aristolochia contorta or Cynoglossum officinale.[1] Alternatively, a synthetic route could be developed to provide a more scalable and controlled source of the compound.

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation and purification of the target compound.

In Vitro Biological Screening

Once a pure sample is obtained, a broad-based in vitro screening approach should be employed to identify potential biological activities. Based on the activities of related compounds and the source plants, the following assays are recommended as a starting point.

Table 1: Proposed In Vitro Screening Assays

| Activity to be Screened | Suggested Assay(s) | Rationale |

| Anticancer | MTT or SRB proliferation assays against a panel of cancer cell lines (e.g., NCI-60) | Imidazole and urea derivatives are known anticancer agents.[8][11] |

| Antimicrobial | Broth microdilution assays against a panel of pathogenic bacteria and fungi | Extracts from source plants show antimicrobial activity.[2][3] |

| Antiviral | Plaque reduction assays against a panel of relevant viruses (e.g., Herpes Simplex Virus, Influenza) | Imidazole and urea derivatives have shown antiviral potential.[9][10] |

| Anti-inflammatory | Nitric oxide (NO) production in LPS-stimulated macrophages; COX-1/COX-2 inhibition assays | Source plants are used traditionally for inflammatory conditions.[2][3] |

| Enzyme Inhibition | Urease inhibition assay; Kinase inhibition assays (e.g., EGFR, VEGFR) | The urea and imidazole moieties are common in enzyme inhibitors.[13] |

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mechanism of Action Studies

If significant activity is observed in the initial screens, further studies should be conducted to elucidate the mechanism of action.

Logical Flow: Elucidating Mechanism of Action

Caption: A logical progression for mechanism of action studies.

Conclusion and Future Directions

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea represents a tantalizing yet underexplored molecule at the intersection of natural product chemistry and medicinal chemistry. While direct evidence of its biological activity is currently lacking, its structural motifs and the pharmacological profiles of its plant sources and chemical relatives strongly suggest a high probability of discovering interesting and potentially useful therapeutic properties. The research framework outlined in this guide provides a clear and logical path forward for the scientific community to unlock the potential of this enigmatic compound. A systematic investigation, beginning with broad-based screening and progressing to detailed mechanistic studies, is warranted and has the potential to yield novel lead compounds for drug development.

References

-

Che, C.-T., Ahmed, M. S., Kang, S. S., Waller, D. P., Bingel, A. S., Martin, A., ... & Fong, H. H. (1984). Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity. Journal of Natural Products, 47(2), 331-341. [Link]

-

León-Díaz, R., Meckes, M., Said-Fernández, S., Molina-Salinas, G. M., Vargas-Villarreal, J., Torres, J., ... & Jiménez-Arellanes, A. (2010). Anti-mycobacterial neolignans isolated from Aristolochia taliscana. Memórias do Instituto Oswaldo Cruz, 105(1), 45-51. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Hound's Tongue. Retrieved from [Link]

-

Omari, A., Rammal, H., Al-Saddi, R., & Hijazi, A. (2019). The Aristolochia (Aristolochiaceae) genus: therapeutic properties, biological effects and toxicity. Research, Society and Development, 8(10), e318101344-e318101344. [Link]

-

Che, C. T., Ahmed, M. S., Kang, S. S., Waller, D. P., Bingel, A. S., Martin, A., ... & Fong, H. H. S. (1984). Studies on Aristolochia III. Isolation and Biological Evaluation of Constituents of Aristolochia indica Roots for Fertility-Regulating Activity. Journal of Natural Products, 47(2), 331–341. [Link]

-

Lerma-Herrera, M. A., García-Gutiérrez, H. A., & Martínez-Cárdenas, A. (2022). Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021. Plants, 11(12), 1622. [Link]

-

Singh, B., & Sharma, R. A. (2016). Cynoglossum L.: A review on phytochemistry and chemotherapeutic potential. Journal of Natural Products, 79(7), 1845-1858. [Link]

-

Khan, I., Nisar, M., & Ebad, F. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(24), 8123. [Link]

-

Wikipedia. (2024, February 1). Cynoglossum officinale. In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Szacoń, E., Rajtar, B., Świątek, Ł., Rządkowska, M., Matosiuk, D., & Polz-Dacewicz, M. (2016). Synthesis, antiviral activity and structure-activity relationship of 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas and products of their cyclization. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 133-140. [Link]

-

CAPS. (n.d.). Phytochemical: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2012). Urea Derivatives as Anticancer Agents. IntechOpen. [Link]

-

USDA. (n.d.). Houndstongue. Biological Control of Weeds. Retrieved from [Link]

-

Kumar, A., Singh, B. K., & Kumar, R. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(19), 3594. [Link]

-

Bellardi, M. G., & Gelli, A. (2002). Cynoglossum officinale, a New Natural Host of Alfalfa mosaic virus. Plant Disease, 86(4), 444-444. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2020). Imidazoles as potential anticancer agents: A review. Current Medicinal Chemistry, 27(26), 4443-4475. [Link]

-

Rajtar, B., Szacoń, E., Świątek, Ł., Rządkowska, M., Matosiuk, D., & Polz-Dacewicz, M. (2013). Antiviral activity of 1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea derivatives. Journal of Pre-Clinical and Clinical Research, 7(2). [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Bergh, T., ... & Iqbal, J. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Molecules, 27(20), 6989. [Link]

-

Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., ... & Botta, M. (2013). The Novel [4,5-e][3][14]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13258-13275. [Link]

-

Cunder, T. U., Kriznar, S., & Lagzi, I. (2021). Inhibition of the urea-urease reaction by the components of the zeolite imidazole frameworks-8 and the formation of urease-zinc-imidazole hybrid compound. Scientific Reports, 11(1), 1-10. [Link]

-

Vaskevych, A. I., Vaskevych, R. I., & Poroikov, V. V. (2014). Synthesis and the antimicrobial activity of novel 6-(1, 2, 4-oxadiazol-5-yl) thieno [2, 3-d] pyrimidin-4 (3H)-ones and their derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1043-1048. [Link]

-

EPA. (n.d.). N-[2,5-Dioxo(4-¹³C,3-¹⁵N)imidazolidin-4-yl]urea - Cancer. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Zhang, K., Zhang, X., & Jiang, S. (2023). Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 252, 115217. [Link]

-

Mazzei, L., & Cianci, M. (2026). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. Journal of Medicinal Chemistry. [Link]

-

Yadav, D., Sharma, R., & Kumar, S. (2025). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega. [Link]

-

Bekircan, O., Gümrükçüoğlu, N., & Bektas, H. (2018). Inhibition of urease by some new synthesized 1, 2, 4-triazol derivatives: Inhibition mechanism and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363-1370. [Link]

-

Carta, A., Sanna, G., & Giliberti, G. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4945. [Link]

-

Iljin, A. V., Bychkov, E. R., & Yakovleva, E. E. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60. [Link]

-

Waghmare, S., & Wagh, S. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-6. [Link]

-

Shetnev, A. A., & Dorogov, M. V. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 109-116. [Link]

-

Lehmann, S. V., Hoeck, U., Breinholdt, J., Olsen, C. E., & Kreilgaard, B. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50-58. [Link]

Sources

- 1. Phytochemical: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea [caps.ncbs.res.in]

- 2. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. rsdjournal.org [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Cynoglossum officinale - Wikipedia [en.wikipedia.org]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antiviral activity and structure-activity relationship of 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas and products of their cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive Pharmacokinetics & Bioavailability Profile: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea

This technical guide provides an in-depth predictive analysis of the bioavailability and pharmacokinetics (PK) of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , chemically identified as Allantoin (and its tautomers).[1]

Executive Summary

The compound 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (CAS: 97-59-6), commonly known as Allantoin , presents a distinct pharmacokinetic challenge due to its high polarity and unique physicochemical footprint.[1][2] While widely utilized in topical formulations for its keratolytic and vulnerary properties, its systemic pharmacokinetic profile is governed by renal clearance and solubility-limited absorption .[1]

This guide synthesizes in silico predictions with in vitro correlates to establish a foundational PK model.[1] The compound is predicted to exhibit Class III/IV behavior (BCS) , characterized by low lipophilicity (LogP ≈ -2.2), limited passive permeability, and negligible hepatic metabolism.[1]

Physicochemical Profiling & Molecular Identity

To accurately predict bioavailability, we must first anchor the analysis in the molecule's fundamental properties.[1] The nomenclature "2,5-dihydro-1H-imidazol" suggests an unsaturated imidazole ring, representing the enol tautomer of the classic imidazolidine-2,4-dione (hydantoin) structure.

Table 1: Core Physicochemical Descriptors

| Property | Value | PK Implication |

| Molecular Weight | 158.12 g/mol | Favorable for diffusion, but limited by polarity.[1] |

| LogP (Octanol/Water) | -2.20 to -2.40 | Highly Hydrophilic. Suggests poor passive membrane permeation.[1] |

| pKa | 8.96 (Imide NH) | Un-ionized at gastric pH (1.2); partially ionized at intestinal pH (7.4).[1] |

| Polar Surface Area (PSA) | ~113 Ų | High PSA relative to MW indicates significant hydrogen bonding potential.[1] |

| Water Solubility | ~5.7 g/L (0.57%) | Low for a polar molecule due to high crystal lattice energy (intermolecular H-bonds).[1] |

| H-Bond Donors/Acceptors | 4 / 3 | Exceeds "Rule of 3" for optimal permeability in fragment-based design. |

Structural Tautomerism & Stability

The molecule exists in dynamic equilibrium.[1] The "dihydro-imidazol" form (enol) rapidly tautomerizes to the more stable "imidazolidine" (keto) form in aqueous physiological environments.[1]

Figure 1: Tautomeric equilibrium shifting towards the stable keto-form in physiological media.[1]

Predicted Absorption & Bioavailability[1]

Bioavailability Score (F): < 30% (Oral, Predicted)

The absorption mechanism is the critical bottleneck for this compound.[1]

Permeability Barriers (The "Brick Wall" Effect)

-

Passive Diffusion: Due to a LogP of -2.2, the molecule cannot easily partition into the lipid bilayer of enterocytes.[1] Passive transcellular diffusion will be negligible.[1]

-

Paracellular Transport: With a low molecular weight (< 200 Da), the compound may utilize the paracellular route (between tight junctions).[1] However, this pathway is low-capacity and surface-area dependent.[1]

-

Transporters: There is no evidence of active uptake by PEPT1 or OATP transporters.[1] Efflux by P-gp is unlikely due to the lack of hydrophobic domains required for P-gp binding pocket interaction.[1]

Solubility-Limited Absorption

Although "hydrophilic," Allantoin has surprisingly low water solubility (0.57% at 25°C).[1] This creates a dissolution-limited absorption scenario if dosed as a solid.[1] In the GI tract, fluids may not dissolve high doses sufficient to drive a concentration gradient.[1]

Predicted BCS Classification: Class III (High Solubility relative to dose / Low Permeability) or Class IV (Low Solubility / Low Permeability), depending on dose. [1]

Distribution & Protein Binding[1]

Volume of Distribution (Vd): ~0.6 - 0.7 L/kg [1]

-

Plasma Protein Binding (PPB): Predicted to be negligible (< 10%) .[1]

-

Tissue Distribution: The compound will likely distribute into total body water (intracellular and extracellular fluid) but will not accumulate in adipose tissue or cross the Blood-Brain Barrier (BBB) significantly.[1]

Metabolism & Elimination[1]

Metabolic Stability: High Clearance Route: Renal (Glomerular Filtration) [1]

-

Hepatic Metabolism: Allantoin is the end-product of purine metabolism in most non-primate mammals (via uricase).[1] In humans, it is produced non-enzymatically from uric acid oxidation (ROS attack).[1][3] Humans lack the enzyme allantoinase to degrade it further.[1]

-

Prediction:Zero Phase I/II metabolism by CYP450 or UGT enzymes.[1]

-

-

Excretion: The molecule is small and unbound to proteins, making it freely filtered by the glomerulus.[1]

-

Renal Clearance (CLr): Predicted to approach GFR (~120 mL/min in humans), potentially modulated by net tubular reabsorption due to water flux, though its polarity limits passive reabsorption.[1]

-

Figure 2: Predicted ADME pathway highlighting renal excretion as the dominant clearance mechanism.[1]

Experimental Validation Protocols

To transition from prediction to empirical data, the following validation workflows are required.

Protocol A: Caco-2 Permeability Assay (Absorption)

Objective: Quantify the Apparent Permeability Coefficient (

-

Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

-

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: > 300

.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Dosing: Prepare Allantoin solution (100 µM) in HBSS (pH 7.4). Add to the Apical (A) chamber.[1]

-

Sampling: Collect samples from the Basolateral (B) chamber at 30, 60, 90, and 120 minutes.

-

Analysis: Quantify using LC-MS/MS (HILIC column required due to polarity).

-

Calculation:

Target Result:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

Protocol B: Renal Clearance Assessment (In Vivo Rat Model)

Objective: Determine if clearance exceeds GFR (indicating secretion) or is lower (indicating reabsorption).[1]

-

Subject: Male Wistar rats (n=6), cannulated (jugular vein, femoral artery, bladder).[1]

-

Administration: IV Bolus of Allantoin (10 mg/kg).

-

Sampling:

-

Analysis:

-

Plot Plasma Concentration vs. Time (Log-Linear).[1]

-

Calculate

.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Interpretation: Compare

to Rat GFR (~5-6 mL/min/kg).

Toxicology & Safety Alerts

-

Ames Test: Predicted Negative (Non-mutagenic).

-

PAINS (Pan-Assay Interference Compounds): None. The structure is stable and does not contain reactive Michael acceptors or photolabile groups.[1]

-

Oxidative Stress Biomarker: Note that endogenous Allantoin levels rise during oxidative stress (ROS attack on uric acid).[1] Background subtraction is critical in PK studies.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 204, Allantoin.[1] Retrieved from [Link][1]

-

Kand'ár, R., & Záková, P. (2008). Allantoin as a marker of oxidative stress in human erythrocytes.[1] Clinical Physiology and Functional Imaging.[1] (Contextualized via ResearchGate snippet). Retrieved from [Link]

-

Akema Fine Chemicals (2019). Allantoin: Technical Data Sheet and Applications.[1] Retrieved from [Link]

-

FooDB (2010). Compound Summary: Allantoin (FDB001613).[1][4] Retrieved from [Link][1]

Sources

Solubility data of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in organic solvents vs water

Technical Whitepaper: Solubility Profile & Solvation Thermodynamics of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (Allantoin)

Executive Summary

This technical guide provides a comprehensive analysis of the solubility landscape of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , commonly known as Allantoin (CAS: 97-59-6). While recognized for its keratolytic and skin-soothing properties, Allantoin presents significant formulation challenges due to its high crystal lattice energy and resulting low solubility in both aqueous and organic media.

This document synthesizes experimental data, thermodynamic models, and validated protocols to guide researchers in effectively solubilizing and quantifying this analyte. Key findings indicate that while water remains the primary solvent (~5 mg/mL at 25°C), solubility can be modulated significantly via temperature control and specific binary solvent systems, whereas common organic solvents like ethanol offer negligible solubilization (<1 mg/mL).

Chemical Identity & Structural Properties

Before analyzing solubility, it is critical to confirm the structural identity. The nomenclature "1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea" describes the tautomeric form of 5-ureidohydantoin .

-

Common Name: Allantoin

-

Melting Point: 225–230°C (Decomposes)[1]

-

pKa: 8.96 (Amphoteric, weak acid)

Mechanistic Insight: The molecule features a hydantoin ring fused with a urea side chain. The extensive capacity for intermolecular hydrogen bonding (both donor and acceptor sites) creates a tightly packed crystal lattice. This high lattice energy (reflected in the high melting point) is the primary thermodynamic barrier to solubilization.

Solubility Data Landscape

The following data aggregates experimental values from pharmaceutical databases and peer-reviewed literature. All values represent saturation solubility at 25°C unless otherwise noted.

Table 1: Solubility in Pure Solvents (25°C)

| Solvent | Solubility (wt%) | Solubility (mg/mL) | Classification |

| Water (pH 7) | 0.45% - 0.57% | ~ 5.0 | Slightly Soluble |

| DMSO | ~0.1% - 0.25%* | 1.0 - 2.5 | Slightly Soluble |

| Glycerin | ~0.60% | ~ 6.0 | Slightly Soluble |

| Propylene Glycol | ~0.30% - 0.40% | ~ 3.5 | Very Slightly Soluble |

| Methanol | < 0.1% | < 1.0 | Practically Insoluble |

| Ethanol (96%) | 0.04% | ~ 0.4 | Practically Insoluble |

| Diethyl Ether | < 0.01% | < 0.1 | Insoluble |

| Chloroform | < 0.01% | < 0.1 | Insoluble |

| Mineral Oil | < 0.01% | < 0.1 | Insoluble |

*Note on DMSO: While some protocols suggest higher concentrations (up to 50 mg/mL) are achievable with sonication and heating, these states are often supersaturated and prone to precipitation upon cooling or water addition. The stable equilibrium solubility is significantly lower.

Table 2: Temperature Dependence in Water

Thermodynamic heating is the most effective strategy for increasing Allantoin loading.

| Temperature (°C) | Solubility (wt%) | Solubility (mg/mL) | Fold Increase vs 25°C |

| 25°C | 0.50% | 5.0 | 1x |

| 40°C | 1.20% | 12.0 | 2.4x |

| 50°C | 2.40% | 24.0 | 4.8x |

| 75°C | 4.00% | 40.0 | 8.0x |

Formulation Implication: Formulations requiring >0.5% Allantoin must be processed at elevated temperatures (>50°C) and cooled slowly to prevent rapid recrystallization, or stabilized with hydrotropes.

Experimental Methodologies

To generate reproducible solubility data, a self-validating "Shake-Flask" protocol coupled with HPLC quantification is required.

Workflow Visualization

Figure 1: Standardized workflow for solubility determination of polar analytes.

Detailed Protocol

1. Equilibration (The Shake-Flask Method):

-

Step A: Add excess Allantoin solid (approx. 100 mg) to 10 mL of the target solvent in a glass vial.

-

Step B: Seal and place in a temperature-controlled orbital shaker.

-

Step C: Agitate at 25°C ± 0.1°C for 24–48 hours.

-

Validation: Equilibrium is confirmed when the concentration of two consecutive time points (e.g., 24h and 48h) differs by <5%.

2. Phase Separation:

-

Critical Step: Filter the supernatant using a 0.45 µm PVDF or PTFE hydrophilic filter .

-

Precaution: Ensure the filter and syringe are pre-warmed if testing elevated temperatures to prevent immediate precipitation inside the filter pore.

3. Quantification (HPLC-UV): Due to Allantoin's high polarity, standard C18 columns often yield poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.

-

Column: Amide-based HILIC column (e.g., TSKgel Amide-80 or equivalent) or specialized polar-embedded C18.

-

Mobile Phase: Acetonitrile : Water (80:20 v/v) or Phosphate Buffer (pH 3.0) for C18.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV Absorbance at 210 nm (Allantoin has weak UV absorption; ensure high purity solvents).

-

Injection Volume: 10–20 µL.

Mechanistic & Formulation Insights

Solvation Thermodynamics

The solubility behavior of Allantoin is governed by the competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).

-

Enthalpy of Fusion: High. The urea and hydantoin moieties form a robust hydrogen-bond network in the solid state.

-

Solvent Interaction:

-

Water: Can disrupt the lattice due to its high dielectric constant and H-bond donor/acceptor capability.

-

Ethanol/Methanol: Lack sufficient polarity to overcome the lattice energy.

-

DMSO: While polar aprotic, it struggles to solvate the specific urea-hydantoin geometry efficiently compared to water at room temperature.

-

Formulation Decision Tree

Figure 2: Decision logic for incorporating Allantoin into liquid formulations.

Strategies for High-Load Formulations:

-

Hot Processing: Dissolve at 75°C (solubility ~4%) and cool while mixing with an emulsion phase to trap micro-crystals.

-

Micronization: Reduces particle size to <10 µm to improve dissolution kinetics (though not equilibrium solubility).

-

Complexation: Use of Cyclodextrins or specific hydrotropes (e.g., Urea) can marginally increase apparent solubility.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 204: Allantoin. Retrieved from [Link]

-

Zhang, Y., et al. (2021).[2] Determination and correlation of solubility and thermodynamic properties of allantoin in four binary solvents. Taylor & Francis.[5] Retrieved from [Link]

Sources

- 1. chemagent.su [chemagent.su]

- 2. tandfonline.com [tandfonline.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. US20080057002A1 - Non-aqueous compositions containing urea and allantoin and methods for preparing same - Google Patents [patents.google.com]

- 5. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]